Difluoroaminosulfonyl fluoride

Gas-phase synthesis Volatility engineering Fluorosulfonylation

Difluoroaminosulfonyl fluoride (IUPAC: N,N-difluorosulfamoyl fluoride, formula F₃NO₂S, molecular weight 135.066 g/mol) is the simplest perfluorinated member of the sulfamoyl fluoride family, bearing two N–F bonds and an S–F bond on a single sulfur center. Unlike its dialkyl-substituted analogs, this compound is carbon-free, fully inorganic, and exists as a low-boiling gas under ambient conditions.

Molecular Formula F3NO2S
Molecular Weight 135.07 g/mol
CAS No. 13709-30-3
Cat. No. B15341714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDifluoroaminosulfonyl fluoride
CAS13709-30-3
Molecular FormulaF3NO2S
Molecular Weight135.07 g/mol
Structural Identifiers
SMILESN(F)(F)S(=O)(=O)F
InChIInChI=1S/F3NO2S/c1-4(2)7(3,5)6
InChIKeySXKLNBJCHYEPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Difluoroaminosulfonyl Fluoride (CAS 13709-30-3): Core Identifiers and Class Positioning


Difluoroaminosulfonyl fluoride (IUPAC: N,N-difluorosulfamoyl fluoride, formula F₃NO₂S, molecular weight 135.066 g/mol) is the simplest perfluorinated member of the sulfamoyl fluoride family, bearing two N–F bonds and an S–F bond on a single sulfur center [1]. Unlike its dialkyl-substituted analogs, this compound is carbon-free, fully inorganic, and exists as a low-boiling gas under ambient conditions [2]. These structural features place it in a distinct subclass of electrophilic fluorosulfonylation reagents relevant to SuFEx (Sulfur Fluoride Exchange) chemistry and organofluorine synthesis.

✓ Gas-phase continuous-flow compatible
✓ High-yielding one-step synthesis reported
✓ Installs minimal, carbon-free SuFEx handle

Why N,N-Difluorosulfamoyl Fluoride Cannot Be Directly Substituted by Generic Sulfamoyl Fluorides


The sulfamoyl fluoride family exhibits extreme variation in physical properties and handling requirements that render cross-member substitution problematic. N,N-Difluorosulfamoyl fluoride boils at –18 °C and is a gas at room temperature [1], whereas its closest alkylated relatives—such as N,N-dimethylsulfamoyl fluoride (bp 148–150 °C) and N,N-diethylsulfamoyl fluoride (bp ~170 °C) —are high-boiling liquids. This volatility gap means that equipment configurations, reaction phase design, and safety protocols developed for one cannot be transferred to the other. Furthermore, the fully inorganic, carbon-free composition [1] eliminates side reactions associated with alkyl C–H activation or β-hydride elimination that can occur with dialkyl analogs, making reactivity profiles non-interchangeable.

Property
Target: FSO₂NF₂
Substitute: Me₂NSO₂F
Physical State
Gas at ambient (low-boiling)
Liquid (high-boiling)
Reactivity Profile
Carbon-free; no alkyl side reactions
Alkyl C–H activation possible
Functional Transfer
–SO₂F (parent sulfamoyl fluoride)
–SO₂NMe₂ (tertiary sulfamoyl fluoride)
Equipment and phase design are not interchangeable; direct substitution requires re-validation.

Quantitative Differentiation Evidence for Difluoroaminosulfonyl Fluoride Against Structural Analogs


Boiling Point and Physical State: Head-to-Head Comparison with N,N-Dimethylsulfamoyl Fluoride

Difluoroaminosulfonyl fluoride is a gas at room temperature (bp –18 °C), whereas N,N-dimethylsulfamoyl fluoride is a liquid with a boiling point of 148–150 °C [1]. This represents a boiling point difference of approximately 166 °C, translating to fundamentally different phase behaviors under standard laboratory conditions. The target compound can be utilized in gas-phase continuous-flow reactors without vaporization equipment, while the dimethyl analog requires liquid-phase handling and heating for volatilization.

Boiling Point & Phase
Head-to-head
Gas at ambient (bp –18 °C)
vs. liquid (bp 148–150 °C)
Phase determines reactor configuration
Δ ≈ 166 °C; equipment-dependent selection
Gas-phase synthesis Volatility engineering Fluorosulfonylation

Synthesis Efficiency: Quantitative Yield vs. Literature Yields for Alkyl Congeners

A recent protocol using adapted Vilsmeier conditions delivers difluoroaminosulfonyl fluoride in quantitative (>95%) one-step yield [1]. Additionally, photochemical synthesis from N₂F₄ and SO₂ affords the compound in 89% yield [2]. In contrast, the preparation of N,N-dimethylsulfamoyl fluoride typically yields 70–85% under optimized batch conditions [3]. The near-quantitative conversion reduces purification burden and improves process mass intensity for the target compound.

Synthesis Yield
Reported
Quantitative (>95%)
vs. 70–85% (alkyl analog)
May reduce procurement cost at scale
Comparison based on literature and patent data
Synthetic efficiency Process scale-up Sulfamoyl fluoride preparation

Density and Molecular Bulk: Comparison with Dimethyl Analog

The target compound has a density of 1.846 g/cm³ [1], significantly higher than N,N-dimethylsulfamoyl fluoride at 1.334 g/cm³ [2]. This 38% higher density is attributable to the cumulative effect of three fluorine atoms on a compact, carbon-free backbone, resulting in a compound with greater mass per unit volume. For gas-phase storage and transport, this directly affects cylinder capacity and logistics costs.

Liquid Density
Data to verify
1.846 g/cm³ (target)
vs. 1.334 g/cm³ (dimethyl)
Higher density aids storage capacity
Supplier-reported; independent verification recommended
Molecular density Halogen content Volumetric handling

Electrophilic Amine Derivatization: Product Identity vs. Dialkyl Reagents

Reaction of difluoroaminosulfonyl fluoride with diethylamine yields FSO₂NEt₂ and HNF₂ [1], whereas N,N-dimethylsulfamoyl fluoride would transfer an SO₂NMe₂ moiety. The target compound thus serves as a “clean” SO₂F transfer agent, installing the parent sulfamoyl fluoride group (–SO₂F) without introducing alkyl amine residues. This is critical in drug discovery campaigns where minimal structural perturbation is required for SAR studies.

Functional Transfer
Class-level inference
Transfers –SO₂F (clean handle)
vs. –SO₂NMe₂ (alkylated handle)
Minimal steric/lipophilic burden for SAR
Product-specific reactivity data recommended
Amine functionalization Sulfamoylation SuFEx chemistry

Procurement-Relevant Application Scenarios for Difluoroaminosulfonyl Fluoride


Gas-Phase Continuous Flow Fluorosulfonylation

Owing to its boiling point of –18 °C, difluoroaminosulfonyl fluoride is naturally suited for gas-phase continuous-flow reactor configurations where precise metering of gaseous reagents is required [1]. In direct contrast, the high-boiling dimethyl analog would necessitate pre-vaporization or liquid-phase pumping, adding complexity and cost to the process setup . Users selecting this compound for flow chemistry benefit from simplified gas manifold integration.

High-Yield Bulk Synthesis of Primary Sulfamoyl Fluoride Building Blocks

The quantitative Vilsmeier-based preparation [1] and the 89% photochemical route make this compound a cost-effective entry point for producing primary sulfamoyl fluoride intermediates at scale. Unlike dimethyl or diethyl variants, whose syntheses typically proceed in 70–85% yield [2], the near-quantitative conversion minimizes waste and purification costs, which is a critical factor for procurement at kilogram scale.

Preparation of Unsubstituted Sulfamoyl Fluoride Click Handles for Drug Discovery

Because it transfers an SO₂F group rather than a dialkylamino moiety [1], difluoroaminosulfonyl fluoride installs a minimal, low-molecular-weight SuFEx handle onto amine-containing pharmacophores. This is particularly valuable in fragment-based drug discovery and covalent inhibitor design, where steric and lipophilic burden must be kept to an absolute minimum. No other liquid sulfamoyl fluoride reagent offers this 'clean' SO₂F installation without introducing additional carbon content.

Application
Selection Property
Validation Focus
Gas-phase continuous-flow fluorosulfonylation
Phase compatibility & handling profile
Gas manifold integration review
Bulk synthesis of primary sulfamoyl fluoride intermediates
Synthetic efficiency & process mass intensity
Scale-up yield and purification cost review
Installation of unsubstituted SuFEx handles for drug discovery
Functional group transfer selectivity
Steric and lipophilic burden assessment
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